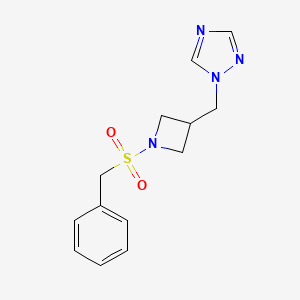

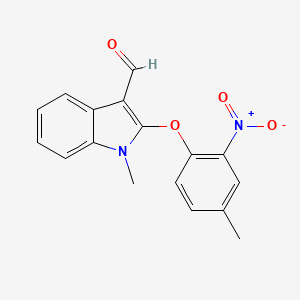

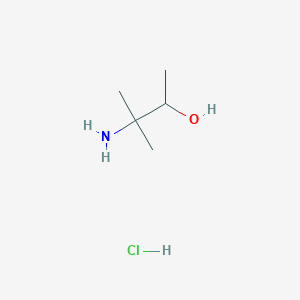

![molecular formula C18H15FN2O4S B2741236 Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865249-07-6](/img/structure/B2741236.png)

Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its form, molecular weight, and empirical formula. For “Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate”, it is known to be a solid . Its molecular weight is 374.39, and its empirical formula is C18H15FN2O4S .Scientific Research Applications

Novel Aldose Reductase Inhibitors

Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate derivatives have been synthesized and evaluated for their potential as aldose reductase inhibitors. These compounds show promise in the treatment of diabetic complications due to their ability to inhibit the aldose reductase enzyme, which plays a crucial role in the development of long-term diabetic complications. The research highlights the structure-selectivity relationships and binding modes of these inhibitors, contributing to the development of novel drugs for diabetic complications management (Sher Ali et al., 2012).

Metal-free Synthesis of Benzothiazoles

The compound is part of a broader family of benzothiazoles that have been synthesized through a metal- and I2-free process, utilizing molecular oxygen as an oxidant. This approach facilitates the formation of various 2-aryl benzothiazoles, demonstrating the compound's versatility in organic synthesis. The method supports the synthesis of compounds with diverse functional groups, including fluoro, chloro, and methoxy, underlining its utility in creating pharmacologically relevant molecules (Yunfeng Liao et al., 2012).

Transesterification/Acylation Catalyst

Research indicates the compound's relevance in catalyzing transesterification/acylation reactions, showcasing its potential in chemical synthesis processes. N-heterocyclic carbenes, related to the chemical structure of the compound, have been identified as efficient catalysts for such reactions, highlighting the compound's application in synthetic organic chemistry and the development of efficient synthesis pathways for esters and other key organic compounds (G. Grasa et al., 2002).

Synthesis of Antitumor Benzothiazoles

The compound is part of research efforts aimed at synthesizing novel antitumor benzothiazoles. These efforts focus on overcoming metabolic inactivation through structural modifications, such as fluorination, to enhance the antitumor properties of benzothiazole derivatives. The research demonstrates the compound's role in developing new antitumor agents with selective and potent activity, particularly against breast and ovarian cancer models (T. Bradshaw et al., 2002).

Light Emitting Properties for Electronic Applications

Studies have explored the synthesis and fluorescence efficiency of benzothiazole derivatives, including compounds related to Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate. These compounds emit blue light and show potential for use in electronic applications, such as organic light-emitting diodes (OLEDs). The research investigates modifications to improve fluorescence characteristics, indicating the compound's application in developing new materials for electronic displays and lighting (K. Mahadevan et al., 2014).

Safety and Hazards

“Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate” is classified as an Acute Tox. 4 Oral, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This means it may be harmful if swallowed . It is also classified under WGK 3, indicating it poses a high hazard to water .

properties

IUPAC Name |

methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4S/c1-24-12-8-6-11(7-9-12)17(23)20-18-21(10-15(22)25-2)16-13(19)4-3-5-14(16)26-18/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPLIIQPDGFFNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

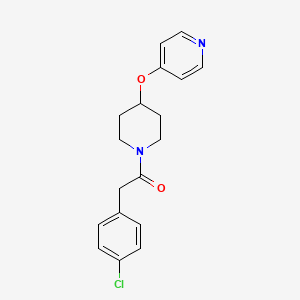

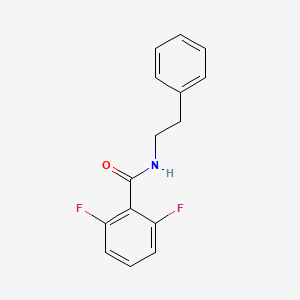

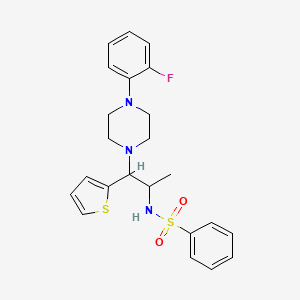

![4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone](/img/structure/B2741153.png)

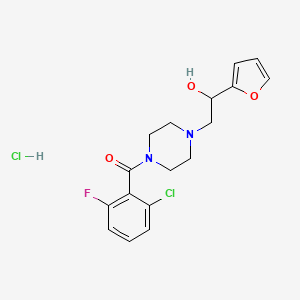

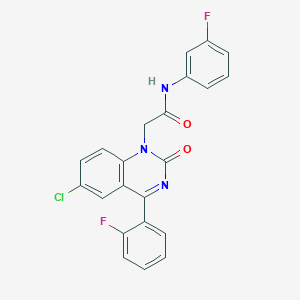

![Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2741155.png)

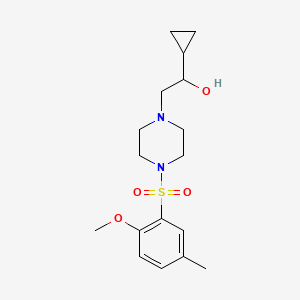

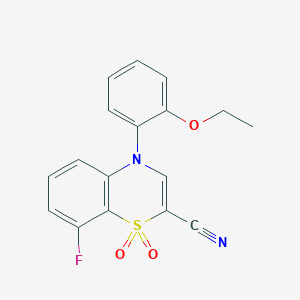

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)